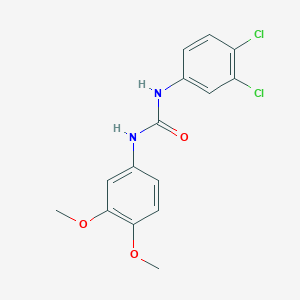
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of substituted ureas, which are known for their ability to inhibit photosynthesis in plants. Diuron has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. One of the main areas of research focuses on the herbicide's ability to inhibit photosynthesis in plants. N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to disrupt the electron transport chain in chloroplasts, leading to a decrease in the production of ATP and NADPH, which are essential for photosynthesis. This mechanism of action has been used to study the effects of herbicides on plant growth and development.
Another area of research focuses on the potential environmental impact of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea. Studies have shown that N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea can persist in soil and water for long periods, leading to potential contamination of the environment. Researchers have investigated the potential effects of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea on aquatic organisms, including fish and invertebrates, and have found that exposure to this herbicide can cause developmental abnormalities and reproductive disorders.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea involves the inhibition of photosynthesis in plants. N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea disrupts the electron transport chain in chloroplasts, which leads to a decrease in the production of ATP and NADPH. This disruption ultimately leads to a decrease in the production of carbohydrates and other essential metabolites, which are required for plant growth and development.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. Studies have found that exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea can lead to a decrease in photosynthetic activity, as well as a decrease in the production of carbohydrates and other essential metabolites. Additionally, N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to cause oxidative stress in plants, leading to an increase in the production of reactive oxygen species and a decrease in antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to inhibit photosynthesis in plants, which makes it a useful tool for studying plant growth and development. Additionally, N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea is relatively stable and can be used in a range of experimental conditions.
However, there are also several limitations to the use of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea in laboratory experiments. One limitation is its potential environmental impact, which can lead to contamination of experimental systems. Additionally, N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea can be toxic to some organisms, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea. One area of research focuses on the development of new herbicides that are more effective and less environmentally damaging than N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea. Additionally, researchers are investigating the potential effects of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea on human health and the environment, including its potential to cause cancer and other health problems. Finally, researchers are exploring the potential for N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea to be used in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 3,4-dimethoxyphenyl isocyanate in the presence of a base catalyst. The resulting product is then treated with phosgene to form N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea. The synthesis of N-(3,4-dichlorophenyl)-N'-(3,4-dimethoxyphenyl)urea has been well-established and is widely used in the production of this herbicide.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-13-6-4-10(8-14(13)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMMMKZADCHFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide](/img/structure/B5804955.png)

![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
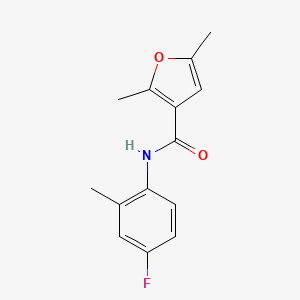
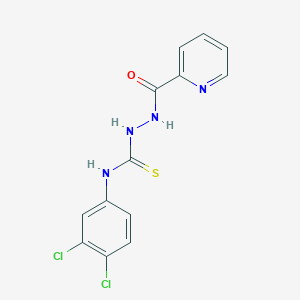
![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)
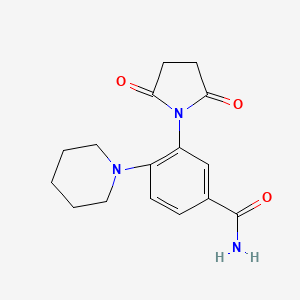


![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
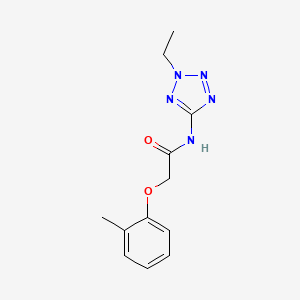
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)